3-Fluorotetrahydro-2H-pyran-4-amine
Overview
Description
The compound 3-Fluorotetrahydro-2H-pyran-4-amine is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can be related to the fluorinated pyrans. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased stability and lipophilicity, which can enhance drug efficacy .
Synthesis Analysis
The synthesis of fluorinated compounds, such as 3-amino-4-fluoropyrazoles, involves the monofluorination of β-methylthio-β-enaminoketones using Selectfluor, followed by condensation with hydrazines . Similarly, β,γ-unsaturated amines of the tetrahydropyran series can be synthesized from dibromides of 4-methylenetetrahydropyran and 4-methyldihydro-2H-pyran, reacting with excess amines . These methods highlight the potential pathways for synthesizing related fluorinated tetrahydropyran derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be characterized using various spectroscopic techniques. For instance, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction and Hirshfeld surface analysis . Similarly, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized by NMR, MS, FT-IR, and single-crystal X-ray diffraction, with further analysis using density functional theory (DFT) . These techniques could be applied to determine the structure of 3-Fluorotetrahydro-2H-pyran-4-amine.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3-Fluorotetrahydro-2H-pyran-4-amine. However, they do mention the synthesis of related compounds, such as the enantioselective amine-catalyzed [4 + 2] annulations to produce 4H-pyran derivatives , and the high-temperature cyclization of benzamides of pyrazole-4-carboxylic acid to form pyrazolo[3,4-d]pyrimidine derivatives . These reactions are indicative of the types of chemical transformations that fluorinated pyrans might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) of 5-(4-fluorophenyl)-1H-pyrazol-3-amine were analyzed computationally to understand its reactivity . The presence of fluorine typically increases the compound's stability and alters its electronic properties, which could be similar for 3-Fluorotetrahydro-2H-pyran-4-amine. However, specific physical and chemical properties for this compound would need to be determined experimentally or through computational studies.
Scientific Research Applications
Molecular Conformation Studies
Tsipis (2022) explored the conformational behavior of amino substituents in 2-amino-2-fluorotetrahydro-2H-pyrans, employing Density Functional Theory and Natural Bond Orbital methods. This study underscores the impact of fluorine on molecular conformations, offering insights into how subtle changes in molecular structure can influence the behavior and reactivity of compounds (Tsipis, 2022).
Synthesis and Structural Analysis
Vishnupriya et al. (2013) conducted a detailed structural analysis of a related compound, 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. The study provided insights into the boat conformation of the central pyran ring and the molecular interactions within the crystal structure, highlighting the importance of fluorine in directing molecular geometry and hydrogen bonding patterns (Vishnupriya et al., 2013).
Ultrasound-Mediated Synthesis
Wang et al. (2011) developed a novel, efficient, and environment-friendly protocol for the synthesis of pyran derivatives using ultrasound-mediated condensation. This method illustrates the potential of 3-Fluorotetrahydro-2H-pyran-4-amine in facilitating reactions under ultrasonic conditions, leading to higher yields and shorter reaction times (Wang et al., 2011).
Catalytic Reactions
Wang, Fang, and Tong (2011) reported on the enantioselective amine-catalyzed [4+2] annulations of allenoates and oxo-dienes, resulting in asymmetric synthesis of dihydropyrans. This study exemplifies the utility of 3-Fluorotetrahydro-2H-pyran-4-amine in catalyzing reactions to produce biologically significant structures with high stereoselectivity (Wang, Fang, & Tong, 2011).
Chemical Transformations
Arutyunyan et al. (2012) discussed the synthesis and subsequent transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, demonstrating its versatility in organic synthesis for producing various derivative compounds through reactions such as cyanoethylation and reduction. This work illustrates the compound's role in synthesizing and modifying organic molecules for potential applications in medicinal chemistry and material science (Arutyunyan et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-fluorooxan-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSYKYQHQVELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294561 | |
Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorotetrahydro-2H-pyran-4-amine | |
CAS RN |
1416371-97-5 | |
Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416371-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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